
1,3-Dihydro-2-benzofuran-5-yl(piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dihydro-2-benzofuran-5-yl(piperidin-1-yl)methanone, also known as AB-FUBINACA, is a synthetic cannabinoid that belongs to the indazole family. It was first identified in 2012 and has since gained popularity as a recreational drug due to its potent psychoactive effects. However, this compound also has potential scientific research applications, particularly in the field of pharmacology and neuroscience.
Mecanismo De Acción
1,3-Dihydro-2-benzofuran-5-yl(piperidin-1-yl)methanone acts as a full agonist at the cannabinoid receptor CB1, which is primarily located in the central nervous system. This receptor plays a key role in regulating various physiological processes such as pain, appetite, and mood. By binding to CB1, 1,3-Dihydro-2-benzofuran-5-yl(piperidin-1-yl)methanone activates the receptor and produces its psychoactive effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1,3-Dihydro-2-benzofuran-5-yl(piperidin-1-yl)methanone are similar to those of other synthetic cannabinoids. These effects include altered perception, mood, and cognition, as well as increased heart rate and blood pressure. Additionally, 1,3-Dihydro-2-benzofuran-5-yl(piperidin-1-yl)methanone has been associated with adverse effects such as anxiety, paranoia, and psychosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,3-Dihydro-2-benzofuran-5-yl(piperidin-1-yl)methanone has several advantages for use in lab experiments. It is a potent and selective CB1 agonist, which allows for precise targeting of the receptor. It also has a long half-life, which makes it useful for studying the effects of chronic cannabinoid exposure. However, the psychoactive effects of 1,3-Dihydro-2-benzofuran-5-yl(piperidin-1-yl)methanone may make it difficult to conduct certain experiments, particularly those involving behavior.
Direcciones Futuras
There are several future directions for research on 1,3-Dihydro-2-benzofuran-5-yl(piperidin-1-yl)methanone. One potential area of study is its effects on the endocannabinoid system, which plays a crucial role in regulating various physiological processes. Additionally, further research is needed to determine the safety and efficacy of 1,3-Dihydro-2-benzofuran-5-yl(piperidin-1-yl)methanone in the treatment of various diseases. Finally, studies on the structure-activity relationship of 1,3-Dihydro-2-benzofuran-5-yl(piperidin-1-yl)methanone may lead to the development of new and more effective cannabinoid-based drugs.
Métodos De Síntesis
The synthesis of 1,3-Dihydro-2-benzofuran-5-yl(piperidin-1-yl)methanone involves the reaction of 4-fluorobenzyl chloride with piperidine in the presence of a base such as potassium carbonate. The resulting product is then reacted with 1-(5-bromopentyl)-1H-indazole-3-carboxylic acid to yield 1,3-Dihydro-2-benzofuran-5-yl(piperidin-1-yl)methanone.
Aplicaciones Científicas De Investigación
1,3-Dihydro-2-benzofuran-5-yl(piperidin-1-yl)methanone has been studied for its potential therapeutic effects in various diseases such as cancer, epilepsy, and chronic pain. In a study conducted on mice, 1,3-Dihydro-2-benzofuran-5-yl(piperidin-1-yl)methanone was found to have antitumor effects by inhibiting the growth of cancer cells. It also showed anticonvulsant properties in a study on rats, suggesting its potential use in the treatment of epilepsy. Furthermore, 1,3-Dihydro-2-benzofuran-5-yl(piperidin-1-yl)methanone has been shown to have analgesic effects, which may be useful in the management of chronic pain.
Propiedades
IUPAC Name |
1,3-dihydro-2-benzofuran-5-yl(piperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c16-14(15-6-2-1-3-7-15)11-4-5-12-9-17-10-13(12)8-11/h4-5,8H,1-3,6-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBDYHXMFDGTON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC3=C(COC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dihydro-2-benzofuran-5-yl(piperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

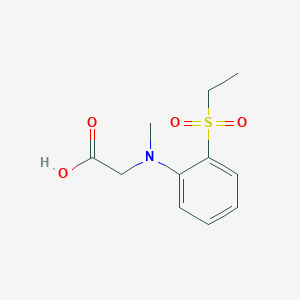
![Phenyl-(3-phenyl-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B7542211.png)
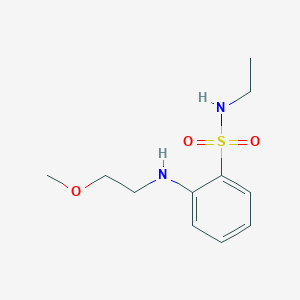
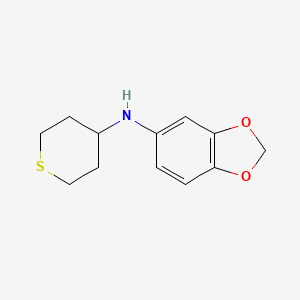
![1-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]cycloheptane-1-carboxylic acid](/img/structure/B7542225.png)
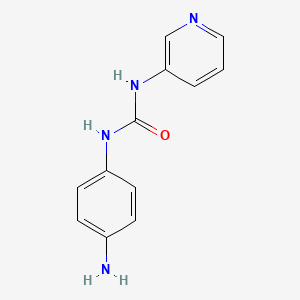
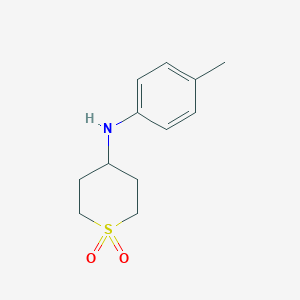
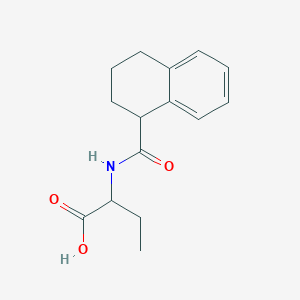
![2-[(2-Methylfuran-3-carbonyl)amino]butanoic acid](/img/structure/B7542273.png)
![4-(2-cyano-3-fluorophenyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B7542298.png)
![4-(3,5-dichloropyridin-2-yl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B7542302.png)
![5-(cyclopropanecarbonylamino)-N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-3-methylthiophene-2-carboxamide](/img/structure/B7542305.png)
![N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-(2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxamide](/img/structure/B7542314.png)
![2-(methoxymethyl)-N-[1-(2-methoxyphenyl)piperidin-4-yl]-1,3-thiazole-4-carboxamide](/img/structure/B7542315.png)